molecular formula C14H33NOSi2 B1268104 [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate CAS No. 82112-21-8

[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate

Cat. No. B1268104
CAS RN: 82112-21-8
M. Wt: 287.59 g/mol
InChI Key: XFPQBAQQJIQJLY-UHFFFAOYSA-N
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Description

“[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate” is a complex organosilicon compound . Organosilicon compounds are often used as protecting reagents for various functional groups in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of tert-butyldimethylsilyl chloride with alcohols, amines, amides, and various carboxylic acids . In one example, tert-butyldimethylsilyl chitosan was synthesized for use in archaeological wood conservation .


Chemical Reactions Analysis

Tert-Butyldimethylsilyl chloride, a related compound, is known to react with alcohols to form tert-butyldimethyl silyl ethers . These ethers can be transformed into other compounds under certain conditions .

Mechanism of Action

Target of Action

The primary target of this compound is alcohols . It is used as a silylating agent for the protection of hydroxyl groups . The compound reacts with alcohols to form tert-butyldimethylsilyl ethers , which are more hydrolytically stable .

Mode of Action

The compound interacts with its targets (alcohols) through a process known as silylation . This process involves the replacement of a hydrogen atom in the alcohol with a silyl group, forming a silyl ether . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The silylation of alcohols leads to the formation of tert-butyldimethylsilyl ethers , which are involved in various biochemical pathways . For instance, these ethers can act as aldol donors and acceptors in the stereocontrolled production of erythrose . They can also facilitate room temperature Cope rearrangements .

Pharmacokinetics

It’s known that the compound isacid-sensitive , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrolytic stability could also influence its bioavailability .

Result of Action

The silylation of alcohols results in the formation of tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than the original alcohols . They can also be selectively deprotected back to alcohols under certain conditions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable to aqueous base, but may be converted back to alcohols under acidic conditions . Its reactivity is also enhanced in the presence of dimethylformamide (DMF) .

properties

IUPAC Name

[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPQBAQQJIQJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336118
Record name [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate

CAS RN

82112-21-8
Record name [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,O-Bis(tert-butyldimethylsilyl)acetamide [tert-Butyldimethylsilylating Agent]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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